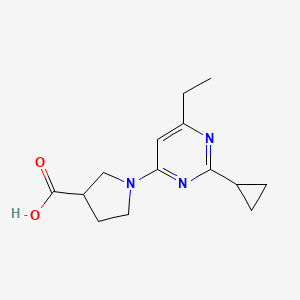![molecular formula C31H29BClN3O2 B13007996 2-Chloro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-trityl-5H-pyrrolo[2,3-b]pyrazine CAS No. 1509941-38-1](/img/structure/B13007996.png)
2-Chloro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-trityl-5H-pyrrolo[2,3-b]pyrazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-trityl-5H-pyrrolo[2,3-b]pyrazine: is a complex organic compound with a fascinating structure. Let’s break it down:
2-Chloro: Indicates the presence of a chlorine atom.
7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl): This part of the compound contains a boron atom within a dioxaborolane ring.
5-trityl-5H-pyrrolo[2,3-b]pyrazine: The core structure consists of a pyrrolopyrazine ring system, with a trityl group attached.
准备方法
Synthetic Routes:: The synthesis of this compound involves several steps, including boronation and chlorination reactions. One common approach is the Buchwald-Hartwig cross-coupling reaction, where an aryl chloride (such as the chlorinated pyrrolopyrazine) reacts with an arylboronic acid (the tetramethyl dioxaborolane) in the presence of a palladium catalyst and a ligand .
Industrial Production:: While industrial-scale production methods may vary, the synthetic routes mentioned above can be adapted for large-scale manufacturing. Optimization of reaction conditions, scalability, and purification processes are crucial for efficient production.
化学反应分析
Reactivity::
Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of new functional groups.
Substitution: Chlorine can be replaced by other nucleophiles (e.g., amines or hydroxides).
Cross-Coupling Reactions: As mentioned earlier, it participates in Buchwald-Hartwig, Heck, Hiyama, Negishi, Sonogashira, and Suzuki-Miyaura couplings.
Palladium Catalysts: Essential for cross-coupling reactions.
Base: Often used to facilitate substitution reactions.
Solvents: Organic solvents like DMF, DMSO, or toluene.
Major Products:: The specific products depend on the reaction conditions and substituents. Functionalized derivatives of the pyrrolopyrazine core are common.
科学研究应用
This compound finds applications across various fields:
Chemistry: As a versatile building block for designing novel materials.
Biology: Potential use in drug discovery due to its unique structure.
Medicine: Investigated for its pharmacological properties.
Industry: In the development of functional materials (e.g., OLEDs, sensors).
作用机制
The exact mechanism remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
属性
CAS 编号 |
1509941-38-1 |
|---|---|
分子式 |
C31H29BClN3O2 |
分子量 |
521.8 g/mol |
IUPAC 名称 |
2-chloro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-tritylpyrrolo[2,3-b]pyrazine |
InChI |
InChI=1S/C31H29BClN3O2/c1-29(2)30(3,4)38-32(37-29)25-21-36(28-27(25)35-26(33)20-34-28)31(22-14-8-5-9-15-22,23-16-10-6-11-17-23)24-18-12-7-13-19-24/h5-21H,1-4H3 |
InChI 键 |
NREMSFJIXKUKPP-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(C3=NC=C(N=C23)Cl)C(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-ylidene}acetonitrile](/img/structure/B13007913.png)
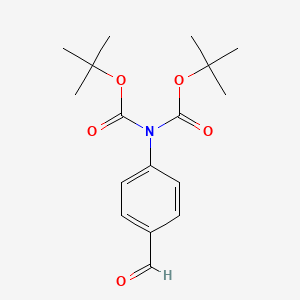
![5-Methyl-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B13007926.png)
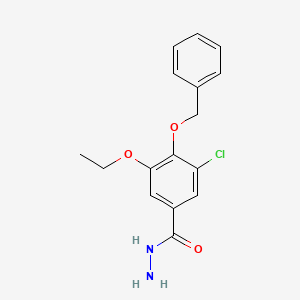
![8-Amino-3-methylimidazo[1,5-a]pyrazine-1-carboxylic acid](/img/structure/B13007937.png)


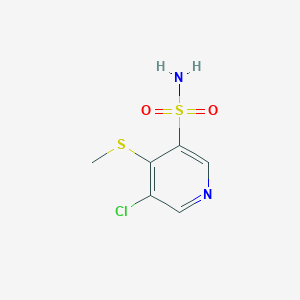
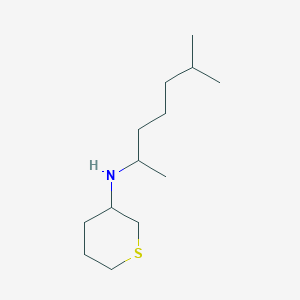
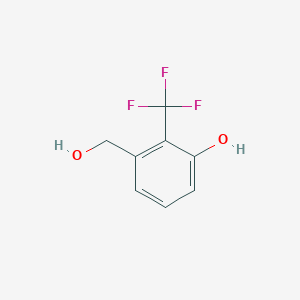
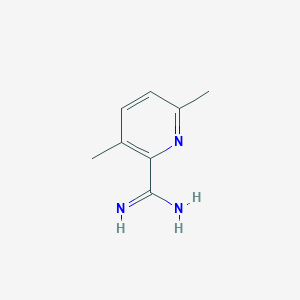
![(1S,3S,5S,6S)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid hydrochloride](/img/structure/B13007979.png)

